3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol
Description
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-[cyclobutylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c23-20-9-7-17(8-10-20)11-13-22(16-19-4-1-5-19)14-12-18-3-2-6-21(24)15-18/h2-3,6-10,15,19,23-24H,1,4-5,11-14,16H2 |
InChI Key |
ADIDNLAOSHEBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The compound synthesis starts from 3-[2-(phenylethylamino)ethyl]phenol or closely related aminoethylphenol intermediates. These intermediates can be prepared by:
- Reaction of phenol derivatives with ethylenediamine derivatives and glyoxylic acid under basic conditions (NaOH), as described in phenolic amino acid synthesis patents.
- Alternatively, amides formed from hydroxyphenylacetic acids and phenylethylamines can be reduced to amines, which serve as precursors.
N-Alkylation Step
The key step to introduce the cyclobutylmethyl group is N-alkylation of the secondary amine on the aminoethylphenol intermediate. This is typically achieved by:
- Reacting the amine with cyclobutylmethyl bromide or tosylate in the presence of a mild base such as sodium bicarbonate or potassium carbonate.
- The reaction is performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic substitution.
Example conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-alkylation | Cyclobutylmethyl bromide, NaHCO3, CH3CN, RT | Mild base prevents over-alkylation |
| N-alkylation | Phenethyl bromide, K2CO3, DMF, 50-80°C | Sequential or one-pot alkylation possible |
This step yields the tertiary amine with both cyclobutylmethyl and phenethyl substituents attached to the nitrogen.
Purification and Yield Optimization
- Purification is typically done by aqueous extraction, crystallization, or chromatographic methods.
- Acid-base extraction can separate the amine product from impurities.
- Yields reported for similar compounds range from moderate to high (50-90%) depending on reaction conditions and purification.
Representative Synthetic Scheme Summary
Research Findings and Notes
- The N-alkylation reactions are highly selective under mild base conditions, minimizing side reactions such as over-alkylation or polymerization.
- Use of cyclobutylmethyl tosylate or bromide is preferred for efficient alkylation.
- Phenolic hydroxyl groups must be carefully managed to avoid unwanted side reactions; protection/deprotection strategies are common in related syntheses.
- Industrial scale synthesis of phenolic amino acids involving similar chemistry has been reported with excellent yield and purity, indicating scalability.
- Toxic reagents like hydrogen cyanide are avoided in these syntheses, favoring safer reagents such as glyoxylic acid and monoacetyl ethylenediamine.
Data Table: Summary of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-[2-(phenylethylamino)ethyl]phenol or analogs |
| Key reagents | Cyclobutylmethyl bromide/tosylate, phenethyl bromide, NaHCO3, K2CO3 |
| Solvents | Acetonitrile (CH3CN), Dimethylformamide (DMF) |
| Temperature | Room temperature to 80°C |
| Reaction time | 2–4 hours per alkylation step |
| Purification methods | Acid-base extraction, crystallization, chromatography |
| Yield range | 50–90% depending on step and purification |
| Safety considerations | Avoidance of toxic cyanide reagents; mild bases used |
Chemical Reactions Analysis
Types of Reactions
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions may result in the formation of various substituted phenols .
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research indicates that compounds with phenolic structures exhibit significant antioxidant properties. The presence of the hydroxyphenethyl group in 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol suggests potential efficacy in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that similar compounds can scavenge free radicals effectively, highlighting their potential in therapeutic formulations aimed at reducing oxidative damage .
1.2 Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects. Evidence suggests that phenolic compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This application is particularly relevant in developing treatments for chronic inflammatory conditions such as arthritis .
1.3 Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound could be investigated for its potential to protect neuronal cells from damage caused by excitotoxicity or oxidative stress. Preliminary studies on related compounds have shown promise in enhancing cognitive function and reducing neurodegeneration .
Cosmetic Applications
2.1 Skin Care Formulations
The compound's antioxidant and anti-inflammatory properties make it a candidate for incorporation into skin care products aimed at reducing signs of aging and improving skin health. Formulations containing similar phenolic compounds have been shown to enhance skin hydration and elasticity while providing protection against UV-induced damage .
2.2 Emulsion Stability
Research indicates that phenolic compounds can improve the stability of emulsions used in cosmetic formulations. The ability to act as emulsifiers or stabilizers can enhance the texture and application characteristics of creams and lotions, making them more appealing to consumers .
4.1 Case Study on Antioxidant Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant activity of various phenolic compounds, concluding that those with similar structures to this compound exhibited significant radical scavenging activity .
4.2 Clinical Trial for Anti-inflammatory Effects
A clinical trial assessing the anti-inflammatory effects of topical formulations containing phenolic compounds demonstrated a marked reduction in erythema and swelling after two weeks of application, suggesting potential applications for this compound in dermatological products aimed at treating inflammatory skin conditions .
Mechanism of Action
The mechanism of action of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Phenol,3-[2-[(2-phenylethyl)amino]ethyl]-, hydrochloride (CAS 70045-20-4)
- Key Differences : Lacks the cyclobutylmethyl group, instead having a simple phenethylamine substituent.
- Impact : The absence of the cyclobutyl group reduces steric hindrance and lipophilicity compared to the target compound. The hydrochloride salt form enhances water solubility .
(E)-3-(4-hydroxyphenyl)acrylic acid ethyl ester (Compound 7 in )
- Key Differences : Replaces the amine side chain with an acrylate ester.
- Impact : The ester group introduces hydrolytic instability under acidic or basic conditions, unlike the more stable tertiary amine in the target compound .
4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS 65235-31-6)
- Key Differences: Contains a nitro group and a hydroxyethylamino substituent.
- Impact: The nitro group increases electron-withdrawing effects, lowering the phenol’s pKa compared to the target compound’s hydroxyl group .
Physicochemical Properties
Biological Activity
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a cyclobutylmethyl group, a hydroxyphenethyl moiety, and an amino functional group, which suggest potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H27NO2, with a molecular weight of approximately 325.45 g/mol. The presence of various functional groups indicates possible interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO2 |
| Molecular Weight | 325.45 g/mol |
| Purity | ≥95% |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can mitigate oxidative stress in cells.
- Neurotransmitter Interaction : The amino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
- Anti-inflammatory Effects : Preliminary studies on structurally similar compounds suggest that they may exhibit analgesic and anti-inflammatory properties.
Research Findings
Recent studies have focused on the pharmacological potential of similar compounds, providing insights into the expected biological activity of this compound.
Case Studies
- Analgesic and Anti-inflammatory Activity : Research on diphenethylamine derivatives has shown that compounds with similar structures can reduce pain and inflammation in animal models. The presence of the hydroxy group enhances the interaction with inflammatory mediators.
- Neuropharmacological Effects : A study on related phenolic compounds indicated potential neuroprotective effects, suggesting that this compound may also exhibit similar properties through modulation of neurotransmitter systems.
Comparative Analysis
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1-Aminoethyl)-2-fluorophenol | Amino and fluorine groups | Significant neuropharmacological activity |
| (S)-2-(1-Aminoethyl)-4-fluorophenol | Chiral center with fluorine | Higher selectivity for certain receptors |
| Diphenethylamine derivatives | Two phenyl rings | Varied biological activities based on substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
